Cas no 805239-56-9 (PHTPP)

PHTPP structure
PHTPP structure
Product Name:PHTPP
CAS-nummer:805239-56-9
MF:C20H11F6N3O
MW:423.311265230179
CID:583590
PubChem ID:329825810
Update Time:2024-10-27

PHTPP Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-
    • 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol
    • PHTPP
    • HMS3269L05
    • 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
    • 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]-pyrimidin-3-yl]phenol
    • 4-(2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol
    • GTPL3461
    • BDBM19452
    • C20H11F6N3O
    • Pyrazolo[1,5-a]pyrimidine, 2a
    • AOB5403
    • HMS3413P09
    • HMS3677P09
    • BCP29119
    • PHTPP, >=98% (HPLC)
    • s8686
    • AK687376
    • B7144
    • Q2
    • AGN-PC-0048J8
    • BS-17633
    • CHEMBL191066
    • CTK8F1047
    • http:////www.amadischem.com/proen/558978/
    • SCHEMBL15556029
    • 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (ACI)
    • Inchi: 1S/C20H11F6N3O/c21-19(22,23)14-10-15(20(24,25)26)29-18(27-14)16(11-6-8-13(30)9-7-11)17(28-29)12-4-2-1-3-5-12/h1-10,30H
    • InChI-sleutel: AEZPAUSGTAHLOQ-UHFFFAOYSA-N
    • LACHT: FC(C1C=C(C(F)(F)F)N2C(=C(C(C3C=CC=CC=3)=N2)C2C=CC(O)=CC=2)N=1)(F)F

Berekende eigenschappen

  • Exacte massa: 423.08100
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 2
  • Complexiteit: 586
  • Topologisch pooloppervlak: 50.4

Experimentele eigenschappen

  • PSA: 50.42000
  • LogboekP: 5.80650

PHTPP Beveiligingsinformatie

  • Signaalwoord:Danger
  • Gevaarverklaring: H301
  • Waarschuwingsverklaring: P301+P310
  • Vervoersnummer gevaarlijk materiaal:UN 2811 6.1 / PGIII
  • Gevaarklasse:6.1
  • PackingGroup:
  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

PHTPP Prijsmeer >>

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805239-56-9 99%
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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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¥2057.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
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805239-56-9 99.72%
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PHTPP Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  48 h, 60 °C
2.1 Reagents: Hydrazine ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  9 h, reflux
3.1 Solvents: Acetic acid ;  1.5 h, 110 °C
4.1 Reagents: (T-4)-Trifluoro[1,1′-thiobis[methane]]boron Solvents: Dichloromethane ;  0 °C; 18 h, 0 °C → rt
Referentie
Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor β antagonist activity
Compton, Dennis R.; et al, Journal of Medicinal Chemistry, 2004, 47(24), 5872-5893

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: (T-4)-Trifluoro[1,1′-thiobis[methane]]boron Solvents: Dichloromethane ;  0 °C; 18 h, 0 °C → rt
Referentie
Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor β antagonist activity
Compton, Dennis R.; et al, Journal of Medicinal Chemistry, 2004, 47(24), 5872-5893

Productiemethode 3

Reactievoorwaarden
1.1 Solvents: Acetic acid ;  1.5 h, 110 °C
2.1 Reagents: (T-4)-Trifluoro[1,1′-thiobis[methane]]boron Solvents: Dichloromethane ;  0 °C; 18 h, 0 °C → rt
Referentie
Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor β antagonist activity
Compton, Dennis R.; et al, Journal of Medicinal Chemistry, 2004, 47(24), 5872-5893

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Hydrazine ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  9 h, reflux
2.1 Solvents: Acetic acid ;  1.5 h, 110 °C
3.1 Reagents: (T-4)-Trifluoro[1,1′-thiobis[methane]]boron Solvents: Dichloromethane ;  0 °C; 18 h, 0 °C → rt
Referentie
Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor β antagonist activity
Compton, Dennis R.; et al, Journal of Medicinal Chemistry, 2004, 47(24), 5872-5893

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